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3-Indolepropionyl-coenzyme A - 144319-97-1

3-Indolepropionyl-coenzyme A

Catalog Number: EVT-1200087
CAS Number: 144319-97-1
Molecular Formula: C32H45N8O17P3S
Molecular Weight: 938.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

3-Indolepropionyl-coenzyme A is classified as a coenzyme A derivative, specifically related to the metabolism of indole compounds. It is primarily produced in the gut through microbial fermentation processes that convert tryptophan into various metabolites, including indole-3-propionic acid and its derivatives. The compound's classification falls under the broader category of indole derivatives, which are known for their diverse biological activities and implications in human health.

Synthesis Analysis

The synthesis of 3-Indolepropionyl-coenzyme A occurs through a series of enzymatic reactions involving tryptophan. The primary pathway begins with the conversion of tryptophan into indole-3-pyruvic acid through the action of aromatic amino acid aminotransferase. This intermediate can further be transformed into indole-3-acetic acid via several microbial enzymes, including phenyllactate dehydrogenase and acyl-CoA ligase, which ultimately leads to the formation of 3-Indolepropionyl-coenzyme A.

Key Steps in Synthesis:

  1. Tryptophan Conversion: Tryptophan is converted to indole-3-pyruvic acid by aromatic amino acid aminotransferase.
  2. Microbial Metabolism: Various gut bacteria facilitate the conversion of indole-3-pyruvic acid to indole-3-propionic acid through a series of reduction and dehydration reactions.
  3. Coenzyme A Activation: Indole-3-propionic acid is then activated by coenzyme A to form 3-Indolepropionyl-coenzyme A.
Molecular Structure Analysis

The molecular structure of 3-Indolepropionyl-coenzyme A consists of an indole ring system attached to a propionic acid moiety, which is further linked to coenzyme A. The structure can be described as follows:

  • Indole Ring: A bicyclic structure composed of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring.
  • Propionic Acid Side Chain: An ethyl group attached to a carboxylic acid functional group (–COOH).
  • Coenzyme A Moiety: The coenzyme portion includes a pantothenic acid unit linked to a nucleotide (adenosine) and a thiol group that facilitates acyl transfer reactions.

Structural Formula:

The structural formula can be represented as:

C15H19N1O4S\text{C}_{15}\text{H}_{19}\text{N}_{1}\text{O}_{4}\text{S}
Chemical Reactions Analysis

3-Indolepropionyl-coenzyme A participates in several biochemical reactions, primarily involving acyl transfer processes. Its most notable reactions include:

  1. Acyl Transfer: Acts as an acyl donor in various metabolic pathways, facilitating the transfer of the propionyl group to other substrates.
  2. Formation of Indole Derivatives: It can undergo hydrolysis or further transformations to yield other bioactive indole derivatives, which are significant in pharmacological contexts.

Reaction Conditions:

  • Enzymatic Catalysis: The reactions typically require specific enzymes such as acyl-CoA synthetases or other transferases.
  • Physiological pH: Optimal activity is generally observed around physiological pH (7.4).
Mechanism of Action

The mechanism by which 3-Indolepropionyl-coenzyme A exerts its effects involves its role as an acyl donor in metabolic pathways. Upon release from coenzyme A, it participates in the synthesis of various metabolites that influence cellular signaling pathways.

Key Mechanisms:

  1. Regulation of Metabolism: It modulates metabolic processes by influencing energy production and fatty acid metabolism.
  2. Gut Microbiota Interaction: As a product of microbial metabolism, it plays a role in maintaining gut health and influencing host metabolism.
  3. Anti-inflammatory Effects: Emerging studies suggest that it may help regulate inflammatory responses within the gut and systemic circulation.
Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Indolepropionyl-coenzyme A include:

  • Molecular Weight: Approximately 299.39 g/mol.
  • Solubility: Highly soluble in water due to its polar functional groups.
  • Stability: Generally stable under physiological conditions but may degrade under extreme pH or temperature conditions.

Relevant Data:

  • Melting Point: Not extensively documented; typically assessed under laboratory conditions.
  • Spectroscopic Characteristics: Can be analyzed using techniques like nuclear magnetic resonance spectroscopy and mass spectrometry for structural confirmation.
Applications

3-Indolepropionyl-coenzyme A has several scientific applications:

  1. Metabolic Syndrome Research: Its role in regulating glucose metabolism and insulin sensitivity makes it a candidate for studying metabolic disorders.
  2. Gut Health Studies: Investigated for its potential benefits in maintaining intestinal barrier integrity and modulating gut microbiota composition.
  3. Pharmacological Investigations: Its derivatives are being explored for therapeutic potentials, particularly in cancer prevention and treatment due to their antiproliferative properties.
Chemical Structure and Biosynthesis of 3-Indolepropionyl-CoA

Molecular Composition and Structural Properties

3-Indolepropionyl-coenzyme A (3-IPCoA) is a specialized CoA thioester derivative characterized by an indole moiety linked to the CoA backbone via a three-carbon propionyl chain. The molecular structure consists of three key components: (1) the adenosine 3',5'-diphosphate group responsible for enzyme recognition; (2) the pantetheine-phosphorylate bridge providing structural flexibility; and (3) the 3-indolepropionyl group that serves as the variable substrate moiety [1]. This configuration enables 3-IPCoA to function as a chromophoric pseudosubstrate in enzymatic studies due to its distinctive ultraviolet-visible absorption spectrum. The reaction product trans-3-indoleacryloyl-CoA (IACoA) exhibits a characteristic UV-vis spectrum with λmax = 367 nm and ε367 = 26,500 M-1cm-1 [1].

The interaction between 3-IPCoA-derived products and enzymes induces measurable conformational changes. When IACoA binds to medium-chain acyl-CoA dehydrogenase (MCAD), resultant difference spectra reveal distinct peaks at 490, 417, and 355 nm [1]. These spectral signatures increase in magnitude with decreasing pH, indicating protonation-sensitive interactions between the indole ring and the enzyme's active site. The binding mechanism occurs via a two-step process: rapid formation of an E-IACoA collision complex followed by slow isomerization to an E*-IACoA complex accompanied by protein structural rearrangements [1]. This pH-dependent binding behavior (pKa 7.53 for collision complex formation, pKa 8.30 for isomerization) highlights the molecule's utility as a probe for investigating enzyme mechanisms and active site microenvironments.

Table 1: Spectral Properties of 3-Indolepropionyl-CoA Derivatives

Compoundλmax (nm)Extinction Coefficient (M-1cm-1)Characteristic Binding Peaks with MCAD (nm)
3-Indolepropionyl-CoANot reportedNot reportedNot applicable
trans-3-Indoleacryloyl-CoA36726,500Not applicable
MCAD-IACoA Complex--490, 417, 355

Biosynthetic Pathways in Microbial Systems

Tryptophan Metabolism by Gut Microbiota

3-Indolepropionyl-CoA originates exclusively from microbial transformation of dietary tryptophan within the gastrointestinal ecosystem. As an essential amino acid, tryptophan is primarily sourced from protein-rich foods and undergoes extensive bacterial metabolism in the distal intestine where bacterial density and proteolytic activity are highest [4] [6]. The gut microbiota converts tryptophan through the reductive indole pathway, distinct from the host's dominant kynurenine and serotonin pathways [4] [6]. This microbial metabolic route generates several indolic compounds, with IPA representing a terminal metabolite whose circulating levels serve as a biomarker for functional microbial metabolism [4]. Metabolomic analyses reveal that IPA concentrations in the gut significantly exceed those in systemic circulation, with rat fecal concentrations reaching approximately 10 μM [6].

The efficiency of 3-IPCoA/IPA production depends critically on dietary composition. Higher dietary fiber intake correlates with increased circulating IPA levels, likely mediated through microbiome modulation [4] [6]. Mediterranean-style diets rapidly elevate IPA within four days, while Western-style diets (particularly fried meat consumption) suppress its production [6]. This nutritional regulation occurs because fiber fermentation generates short-chain fatty acids that lower colonic pH, creating favorable conditions for indole-producing bacteria, and because fiber influences gut transit time, allowing extended bacterial metabolic activity [4].

Enzymatic Conversion via Aromatic Amino Acid Aminotransferases

The biosynthesis of 3-IPCoA proceeds through a defined enzymatic cascade initiated by tryptophan aminotransferase activity. This enzyme catalyzes the transamination of L-tryptophan to indole-3-pyruvate, the first committed step in the reductive pathway [6]. Subsequently, indole-3-pyruvate undergoes a series of reduction and dehydrogenation reactions. Critical to this pathway is the enzyme encoded by the fldC gene, which facilitates the conversion of indole-3-acryloyl-CoA to indole-3-propionyl-CoA [6].

The final step involves CoA ligase activity that converts indole-3-propionic acid (IPA) to 3-indolepropionyl-CoA, though the specific ligase remains incompletely characterized. This activation step may be catalyzed by promiscuous acyl-CoA synthetases that recognize various carboxylic acid substrates. The reverse reaction—hydrolysis of 3-IPCoA to IPA—is catalyzed by acyl-CoA thioesterases, allowing for dynamic regulation of the cellular CoA ester pool [4]. Genetic analyses indicate that the ACSM2A gene, which encodes a mitochondrial acyl-CoA synthetase, significantly influences circulating IPA levels, likely through its involvement in IPA metabolism and excretion rather than direct 3-IPCoA synthesis [6].

Role of Clostridium sporogenes and Peptostreptococcus Species

Specific anaerobic bacteria possess the complete enzymatic machinery for 3-IPCoA/IPA biosynthesis. Clostridium sporogenes represents the most extensively studied IPA producer, employing the fldBC gene cluster to convert tryptophan to IPA via 3-IPCoA as an intermediate [2] [6]. This organism's metabolic capability was definitively established through gene knockout studies; inactivation of fldC abolishes IPA production, confirming its essential role in the reductive pathway [6]. Peptostreptococcus anaerobius and Peptostreptococcus russellii also harbor complete fldAIBC gene clusters enabling robust IPA synthesis, while Peptostreptococcus stomatis produces limited amounts despite lacking the activator gene fldI [6].

Clostridium botulinum and Clostridium caloritolerans demonstrate IPA-producing capability under specific culture conditions, though their in vivo contributions remain less defined [6]. The production efficiency varies significantly with environmental factors, particularly pH. Lower pH conditions substantially inhibit microbial IPA synthesis, explaining why distal colonic regions (higher pH) exhibit greater IPA production than proximal regions [6]. Beyond direct production, cross-feeding interactions occur where IPA-producing bacteria depend on other gut microbes to create suitable redox conditions for the energy-intensive reductive pathway [4] [6].

Table 2: Microbial Producers of 3-Indolepropionyl-CoA/IPA

Bacterial SpeciesKey GenesProduction CapacityEnvironmental Sensitivity
Clostridium sporogenesComplete fldBC clusterHighInhibited by low pH
Peptostreptococcus anaerobiusComplete fldAIBC clusterHighNot reported
Peptostreptococcus russelliiComplete fldAIBC clusterHighNot reported
Peptostreptococcus stomatisPartial cluster (lacks fldI)LowNot reported
Clostridium botulinumPresumed fld homologsModerateInhibited by low pH
Clostridium caloritoleransPresumed fld homologsModerateInhibited by low pH

Comparative Analysis of Prokaryotic vs. Eukaryotic Synthesis

Fundamental differences exist between prokaryotic and eukaryotic systems in their handling of 3-indolepropionyl-CoA and related metabolites. Bacteria synthesize 3-IPCoA cytosolicly as part of their primary metabolic pathways, utilizing freely diffusible intermediates without compartmentalization [3] [9]. In contrast, eukaryotic cells (particularly hepatocytes) activate IPA to 3-IPCoA primarily within mitochondria, relying on organelle-specific acyl-CoA synthetases [3] [7]. This compartmentalization aligns with the mitochondrial localization of β-oxidation systems that potentially process indole-containing acyl-CoAs.

Prokaryotes employ 3-IPCoA primarily as an intermediate in energy metabolism. Its primary metabolic fate involves conversion to trans-3-indoleacryloyl-CoA via acyl-CoA dehydrogenases (as observed in MCAD studies), linking it to anaerobic respiration pathways [1]. Eukaryotes, lacking significant indolepropionyl-CoA synthetic capacity, instead utilize bacterially derived IPA absorbed from the gut. Once activated to 3-IPCoA in mitochondria, eukaryotic cells may process it through β-oxidation pathways analogous to straight-chain fatty acids, though the indole ring may sterically hinder complete oxidation [3].

Notably, both domains face challenges with propionyl-CoA accumulation, but employ distinct detoxification strategies. Bacteria utilize the methylcitrate cycle (encoded by the prpC gene) to convert propionyl-CoA to pyruvate via 2-methylcitrate intermediates [3] [8]. Eukaryotes instead depend on the methylmalonyl-CoA pathway, requiring vitamin B12-dependent enzymes to convert propionyl-CoA to succinyl-CoA for entry into the tricarboxylic acid cycle [3]. These divergent pathways highlight the evolutionary adaptations to handle similar metabolic intermediates in fundamentally different cellular environments.

Table 3: Comparative Features of 3-Indolepropionyl-CoA Metabolism

CharacteristicProkaryotic SystemsEukaryotic Systems
Synthesis SiteCytosolMitochondria
Primary OriginDe novo from tryptophanActivation of microbially-derived IPA
Key Metabolic FateDehydrogenation to indoleacryloyl-CoAβ-oxidation initiation
Detoxification PathwayMethylcitrate cycleMethylmalonyl-CoA pathway
Genetic RegulationfldBC operonNuclear-encoded mitochondrial enzymes
CompartmentalizationAbsentMitochondrial matrix localization

Properties

CAS Number

144319-97-1

Product Name

3-Indolepropionyl-coenzyme A

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-(1H-indol-3-yl)propanethioate

Molecular Formula

C32H45N8O17P3S

Molecular Weight

938.7 g/mol

InChI

InChI=1S/C32H45N8O17P3S/c1-32(2,27(44)30(45)35-10-9-22(41)34-11-12-61-23(42)8-7-18-13-36-20-6-4-3-5-19(18)20)15-54-60(51,52)57-59(49,50)53-14-21-26(56-58(46,47)48)25(43)31(55-21)40-17-39-24-28(33)37-16-38-29(24)40/h3-6,13,16-17,21,25-27,31,36,43-44H,7-12,14-15H2,1-2H3,(H,34,41)(H,35,45)(H,49,50)(H,51,52)(H2,33,37,38)(H2,46,47,48)/t21-,25-,26-,27+,31-/m1/s1

InChI Key

IXFKVXFSQBQASQ-GRBGHKMPSA-N

SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CCC4=CNC5=CC=CC=C54)O

Synonyms

3-indolepropionyl-CoA
3-indolepropionyl-coenzyme A
coenzyme A, 3-indolepropionyl
IPCoA

Canonical SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CCC4=CNC5=CC=CC=C54)O

Isomeric SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)CCC4=CNC5=CC=CC=C54)O

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